N'-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]-N'-METHYLNAPHTHALENE-2-CARBOHYDRAZIDE
Overview
Description
N’-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N’-methyl-2-naphthohydrazide is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with morpholine groups and a naphthohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N’-methyl-2-naphthohydrazide typically involves multiple steps. One common method starts with the preparation of the triazine core, which is achieved by reacting cyanuric chloride with morpholine under controlled conditions. The resulting intermediate is then reacted with a hydrazine derivative to introduce the hydrazide functionality. Finally, the naphthyl group is introduced through a coupling reaction with a suitable naphthyl derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N’-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N’-methyl-2-naphthohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the triazine ring, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted triazine compounds .
Scientific Research Applications
N’-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N’-methyl-2-naphthohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N’-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N’-methyl-2-naphthohydrazide involves its interaction with specific molecular targets. The triazine ring can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the hydrazide moiety can interact with proteins, potentially disrupting their function. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[4,6-Di(4-morpholinyl)-1,3,5-triazin-2-yl]-2-methyl-6-quinolinamine
- 1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)-phenyl]-3-ethylurea
- N-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)benzohydrazide
Uniqueness
N’-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N’-methyl-2-naphthohydrazide stands out due to its unique combination of a triazine ring with morpholine groups and a naphthohydrazide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to form stable complexes with metal ions and interact with proteins sets it apart from other similar compounds .
Properties
IUPAC Name |
N'-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N'-methylnaphthalene-2-carbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7O3/c1-28(27-20(31)19-7-6-17-4-2-3-5-18(17)16-19)21-24-22(29-8-12-32-13-9-29)26-23(25-21)30-10-14-33-15-11-30/h2-7,16H,8-15H2,1H3,(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FELLWFLACYLJPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3)NC(=O)C4=CC5=CC=CC=C5C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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